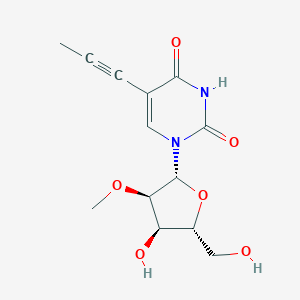

5-(1-Propynyl)-2'-o-methyluridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

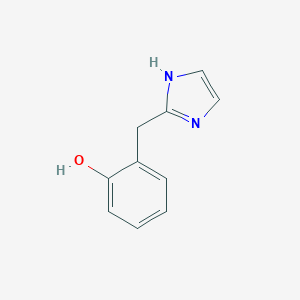

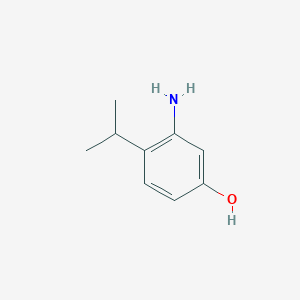

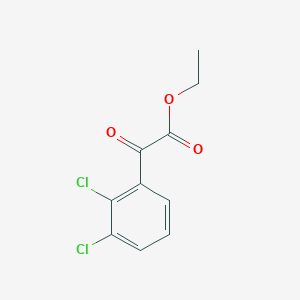

5-(1-Propynyl)-2’-o-methyluridine is a modified base incorporated into the third strand of a DNA triplex, leading to enhanced triplex stabilization . The extended aromatic electron cloud of the propynylU nucleotide stacks well over the 5’-neighboring nucleotides, resulting in increased stabilization .

Synthesis Analysis

The synthesis of 5-(1-propynyl)-2’-deoxy-Uridine (pdU) and 5-(1-propynyl)-2’-deoxyCytidine (pdC) monomers for oligonucleotide synthesis demonstrated that both substitutions enhanced duplex stability . The substitution of methyl with 1-propyne at the C5 position of pyrimidines allowed better stacking of the bases since the propyne group is planar with respect to the heterocyclic base .Molecular Structure Analysis

The structure of 5-(1-Propynyl)-2’-o-methyluridine was calculated using X-PLOR with distance and dihedral angle restraints obtained from two-dimensional NMR experiments . The structures show that the extended aromatic electron cloud of the propynylU nucleotide stacks well over the 5’-neighboring nucleotides, resulting in increased stabilization .Chemical Reactions Analysis

The crossed molecular beams reactions of the 1-propynyl radical with benzene were conducted to explore the formation of C9H8 isomers under single-collision conditions . These data suggest the formation of 1-phenyl-1-propyne via the barrierless addition of 1-propynyl to benzene forming a low-lying doublet C9H9 intermediate that dissociates by hydrogen atom emission via a tight transition state .Mechanism of Action

Safety and Hazards

Future Directions

Triplex forming oligonucleotides (TFOs), such as 5-(1-Propynyl)-2’-o-methyluridine, have been proposed as homing devices for genetic manipulation in vivo . Recent studies have established that TFOs can mediate targeted gene knock out in mice, laying the foundation for the potential application of these molecules in human gene therapy .

properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-3-4-7-5-15(13(19)14-11(7)18)12-10(20-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJZKNCZUWDUIF-DNRKLUKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628674 |

Source

|

| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179817-95-9 |

Source

|

| Record name | 2'-O-Methyl-5-prop-1-yn-1-yluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)